molecular formula C11H8F3N3OS B2701595 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide CAS No. 400083-64-9

2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide

Cat. No.: B2701595
CAS No.: 400083-64-9
M. Wt: 287.26
InChI Key: OAJYHRXQFJZPDC-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, which often involve the use of reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of catalysts.

    Attachment of the Carbohydrazide Group: The carbohydrazide group can be introduced through the reaction of the thiazole derivative with hydrazine or hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide has several scientific research applications:

    Pharmaceuticals: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound can be utilized in the development of new pesticides or herbicides due to its bioactive properties.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
  • 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
  • 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-methyl ester

Uniqueness

2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide is unique due to the presence of the carbohydrazide group, which can confer additional reactivity and potential for forming hydrogen bonds. This can enhance its interactions with biological targets or other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3OS/c12-11(13,14)7-3-1-2-6(4-7)10-16-8(5-19-10)9(18)17-15/h1-5H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJYHRXQFJZPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326654
Record name 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400083-64-9
Record name 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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